molecular formula C9H8BrNO3 B8744228 2-Propanone, 1-bromo-3-(4-nitrophenyl)- CAS No. 20772-07-0

2-Propanone, 1-bromo-3-(4-nitrophenyl)-

Cat. No.: B8744228
CAS No.: 20772-07-0
M. Wt: 258.07 g/mol
InChI Key: NAQLGGFZERMMIJ-UHFFFAOYSA-N
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Description

2-Propanone, 1-bromo-3-(4-nitrophenyl)- (CAS: 20772-07-0) is a halogenated aromatic ketone with the molecular formula C₉H₈BrNO₃ and a molar mass of 258.07 g/mol . Structurally, it features a propanone backbone substituted with a bromine atom at position 1 and a 4-nitrophenyl group at position 2.

Properties

CAS No.

20772-07-0

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-bromo-3-(4-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H8BrNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2

InChI Key

NAQLGGFZERMMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Formation of 2-Methyl-3-Aryl Acryloylhydrazine

The reaction of 4-nitrophenylacetone with 80% hydrazine hydrate at 70°C produces 2-methyl-3-(4-nitrophenyl)acryloylhydrazine . This intermediate is isolated via distillation under reduced pressure.

Step 2: Diazotization and Rearrangement

The acryloylhydrazine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by reflux in an organic solvent (e.g., methanol). This generates 1-bromo-3-(4-nitrophenyl)-2-propanone through a diazonium intermediate , with final purification by recrystallization (90–92% yield).

Process Optimization and Side Reaction Mitigation

Role of Reaction Temperature

Lower temperatures (0–5°C) during diazotization suppress nitrosation byproducts, while reflux (100–120°C) accelerates dehydration.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates, whereas halogenated solvents (e.g., DCM) enhance bromination efficiency.

Analytical Monitoring

In-line Raman spectroscopy, as demonstrated in BTNP synthesis, enables real-time tracking of reaction progress and impurity formation, ensuring >96% final purity .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Limitations
Direct BrominationHBr, Acetic Anhydride8085Over-bromination at high temps
Claisen-SchmidtNaOH, Br₂8595Requires strict pH control
Hydrazine RouteHydrazine, NaNO₂9290Multi-step, longer reaction time

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-bromo-3-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanone, 1-bromo-3-(4-nitrophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with enzymes, receptors, or other cellular components .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of 2-propanone, 1-bromo-3-(4-nitrophenyl)- with analogous compounds reveals key differences in substituents, molecular weight, and reactivity (Table 1).

Table 1: Comparative Properties of 2-Propanone Derivatives

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents
2-Propanone, 1-bromo-3-(4-nitrophenyl)- 20772-07-0 C₉H₈BrNO₃ 258.07 Br (position 1), 4-NO₂Ph (position 3)
1-Propanone, 1-(4-bromo-3-(4-Cl-Ph))-* 296271-45-9 C₁₅H₁₂BrClO 323.61 Br (Ph), Cl (Ph)
1-Bromo-3-(4-iodophenyl)propan-2-one 1239112-68-5 C₉H₈BrIO 338.97 Br (position 1), I (Ph)
2-Propanone,1,3-bis(4-nitrophenyl)- 15330-76-4 C₁₅H₁₂N₂O₅ 300.27 4-NO₂Ph (positions 1 and 3)
1-Propanone,2,3-dibromo-3-(4-NO₂Ph)- N/A C₁₅H₁₁Br₂NO₃ 413.06 2 Br, 4-NO₂Ph, Ph

Key Observations:

  • Halogen Effects : The bromine atom in the target compound enhances electrophilicity at the carbonyl carbon compared to the iodo analog (CAS 1239112-68-5), which has a larger iodine atom that may reduce reactivity due to steric hindrance .
  • Nitro Group Influence: The 4-nitrophenyl group in the target compound provides strong electron-withdrawing effects, increasing stability but reducing nucleophilic attack susceptibility compared to non-nitrated analogs .
  • Molecular Weight : The dibromo derivative (413.06 g/mol) exhibits the highest molar mass due to additional bromine and phenyl groups, likely affecting solubility and melting points .

Stability and Functional Group Interactions

  • Oxidative Stability : The nitro group in the target compound confers resistance to oxidation compared to analogs with electron-donating groups (e.g., methoxy in CAS 122-84-9) .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Propanone, 1-bromo-3-(4-nitrophenyl)-?

The synthesis typically involves bromination of a propanone precursor. For example, bromination of 3-(4-nitrophenyl)propanone using bromine in acetic acid under controlled temperatures (40–60°C) yields the target compound. Reaction parameters such as solvent polarity, stoichiometry of bromine, and reaction time significantly influence yield and purity. Parallel methods for analogous brominated ketones suggest using inert atmospheres to prevent side reactions .

Key Reaction Conditions :

ParameterValue Range
SolventAcetic acid or chloroform
Temperature40–60°C
Bromine Equivalents1.0–1.2

Q. How can spectroscopic techniques characterize the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify the bromine and nitrophenyl substituents. The deshielding effect of the nitro group (~8.2 ppm for aromatic protons) and the bromine’s influence on adjacent carbons are diagnostic.
  • IR : Strong absorption bands near 1520 cm1^{-1} (NO2_2 asymmetric stretch) and 1700 cm1^{-1} (ketone C=O).
  • Mass Spectrometry : Molecular ion peaks at m/z 296 (C10_{10}H9_{9}BrNO3+_3^+) confirm the molecular formula .

Q. What are the primary chemical reactions involving the bromine and nitro groups?

  • Nucleophilic Substitution : Bromine undergoes SN2_2 reactions with amines or thiols.
  • Nitro Group Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, altering electronic properties for downstream applications.
  • Ketone Reactivity : The carbonyl group participates in condensation reactions (e.g., with hydrazines to form hydrazones) .

Advanced Research Questions

Q. How do computational models predict the reactivity of the bromine atom in this compound?

Density Functional Theory (DFT) studies on analogous brominated propanones reveal that the bromine’s electronegativity polarizes the C-Br bond, lowering the activation energy for nucleophilic substitution. Molecular docking simulations suggest steric hindrance from the nitrophenyl group may influence regioselectivity in reactions with biomolecules .

Q. What strategies resolve contradictions in reported biological activities of brominated propanones?

Discrepancies in bioactivity data (e.g., antimicrobial potency) often arise from variations in assay conditions or impurity profiles. Rigorous purification (e.g., HPLC) and standardized bioassays (e.g., MIC testing against E. coli) are critical. For example, trace solvents like chloroform in crude samples can inhibit bacterial growth, leading to false positives .

Q. How can structural modifications enhance the compound’s utility in material science?

  • Electron-Withdrawing Effects : The nitro group stabilizes charge-transfer complexes, useful in organic semiconductors.
  • Halogen Bonding : Bromine participates in halogen bonding with electron-rich moieties, enabling crystal engineering. Comparative studies with 1-bromo-3-(4-chlorophenyl)propan-2-one show that nitro-substituted derivatives exhibit higher thermal stability (TGA decomposition >250°C) .

Methodological Considerations

Q. What experimental controls are essential for studying substitution reactions?

  • Blank Reactions : Monitor solvent or catalyst-driven side reactions.
  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydrolysis pathways.
  • Kinetic Profiling : Pseudo-first-order conditions to determine rate constants for bromine displacement .

Q. How to optimize chromatographic separation of reaction intermediates?

  • HPLC Conditions :
ColumnMobile PhaseFlow RateDetection
C18Acetonitrile/Water (70:30)1.0 mL/minUV 254 nm
  • TLC Validation : Rf_f values in ethyl acetate/hexane (3:7) differentiate brominated intermediates from byproducts .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s solubility in polar solvents?

Variations in crystallinity (e.g., amorphous vs. crystalline forms) affect solubility. X-ray diffraction studies on analogous compounds show that polymorphic forms have distinct solubility profiles in DMSO (e.g., 25 mg/mL vs. 12 mg/mL) .

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